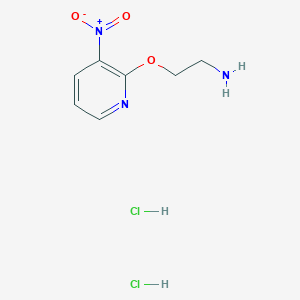

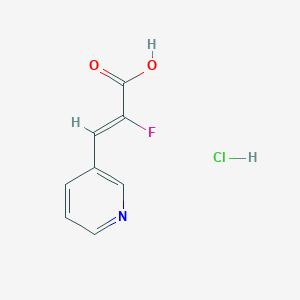

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Overview

Description

“2-(2-Aminoethoxy)ethanol”, also known as Diglycolamine, is a colorless to light yellow, thick liquid with a fishy odor . It’s used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride” has been reported. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the reaction of diamine with carbon disulfide with a 1:2 molar ratio . Another method involves the amination of alcohols such as diethylene glycol (DEG) with aminating agents such as ammonia .

Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The structure contains both amine and alcohol substituents .

Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is a colorless to light yellow, thick liquid with a fishy odor. It has a density of 1.05 and is miscible with water .

Scientific Research Applications

Oxidative Methylamination

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride may undergo oxidative methylamination reactions. A study by Szpakiewicz and Wolniak (1999) discusses the dehydro-methylamination of various nitropyridines, including 3-nitropyridine derivatives, in a solution of potassium permanganate in liquid methylamine (Szpakiewicz & Wolniak, 1999).

Synthesis and Structural Identification

Nonlinear Optical Materials

This compound could be relevant in the development of nonlinear optical materials. Aakeröy et al. (1998) studied the crystal structures of aminonitropyridines, commonly used as molecular building blocks in nonlinear optical materials, indicating their stabilization by various intermolecular forces (Aakeröy, Beatty, Nieuwenhuyzen & Zou, 1998).

Determination of N-terminal Amino Acids in Proteins

The compound has been utilized in methods to determine N-terminal groups in peptides and proteins. Signor et al. (1969) describe a procedure involving the reaction of free amino-groups with fluoro-nitropyridines (Signor, Biondi, Tamburro & Bordignon, 1969).

Studies in Heterocyclic Series

In heterocyclic chemistry, this compound is used to study the reactions of various nitropyridines. Okafor (1976) researched the reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine, exploring the synthesis of different compounds (Okafor, 1976).

Electric Dipole Moments Studies

The compound has been studied for its electric dipole moments in solutions. Cumper and Singleton (1968) measured the electric dipole moments of various substituted amino-pyridines, including 2-amino-3-nitropyridine (Cumper & Singleton, 1968).

Potential Anticancer Agents

Compounds derived from nitropyridines, such as this compound, have been investigated for their potential as anticancer agents. Capps et al. (1992) prepared 2-(Aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines and demonstrated their activity against leukemia (Capps, Dunbar, Kesten, Shillis, Werbel, Plowman & Ward, 1992).

Safety and Hazards

properties

IUPAC Name |

2-(3-nitropyridin-2-yl)oxyethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.2ClH/c8-3-5-13-7-6(10(11)12)2-1-4-9-7;;/h1-2,4H,3,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPBQQYZCJNNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCN)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)

![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)

![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)